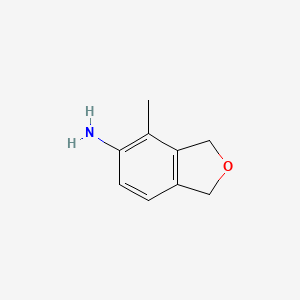
4-Methyl-1,3-dihydroisobenzofuran-5-amine
Descripción general
Descripción
4-Methyl-1,3-dihydroisobenzofuran-5-amine is a chemical compound with the molecular formula C9H11NO It is a derivative of isobenzofuran, a heterocyclic compound known for its reactivity and versatility in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-dihydroisobenzofuran-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylphenylamine with phthalic anhydride, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1,3-dihydroisobenzofuran-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets. The compound can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. Its amine group allows it to form hydrogen bonds and interact with various biological molecules, influencing pathways related to inflammation, cell signaling, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
Uniqueness
4-Methyl-1,3-dihydroisobenzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-methyl-1,3-dihydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C9H11NO/c1-6-8-5-11-4-7(8)2-3-9(6)10/h2-3H,4-5,10H2,1H3 |
Clave InChI |
QMUNGVHKZHNRLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1COC2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













